N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine
Brand Name: Vulcanchem
CAS No.: 1076198-60-1
VCID: VC0024405
InChI: InChI=1S/C19H20F3NO3/c1-23(18(24)19(20,21)22)11-10-14-8-9-16(17(12-14)25-2)26-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
SMILES: CN(CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C(F)(F)F
Molecular Formula: C19H20F3NO3
Molecular Weight: 367.368

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

CAS No.: 1076198-60-1

Cat. No.: VC0024405

Molecular Formula: C19H20F3NO3

Molecular Weight: 367.368

* For research use only. Not for human or veterinary use.

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine - 1076198-60-1

Specification

CAS No. 1076198-60-1
Molecular Formula C19H20F3NO3
Molecular Weight 367.368
IUPAC Name 2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-methylacetamide
Standard InChI InChI=1S/C19H20F3NO3/c1-23(18(24)19(20,21)22)11-10-14-8-9-16(17(12-14)25-2)26-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Standard InChI Key GJPAPPQPMSBVAD-UHFFFAOYSA-N
SMILES CN(CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a phenethylamine derivative characterized by several key functional groups that define its chemical identity. The compound features a trifluoroacetyl group, a benzyloxy group, and a methoxy group, all of which contribute to its distinct chemical and potential biological properties.

Basic Chemical Data

The following table summarizes the essential chemical information associated with this compound:

ParameterValue
CAS Number1076198-60-1
Molecular FormulaC19H20F3NO3
Molecular Weight367.368 g/mol
IUPAC Name2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-methylacetamide
Standard InChIInChI=1S/C19H20F3NO3/c1-23(18(24)19(20,21)22)11-10-14-8-9-16(17(12-14)25-2)26-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Standard InChIKeyGJPAPPQPMSBVAD-UHFFFAOYSA-N
SMILESCN(CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C(F)(F)F
PubChem Compound ID29984502

Structural Analysis

The molecular structure of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine contains several distinctive features that define its chemical behavior:

  • A phenethylamine backbone consisting of a phenyl ring attached to an ethylamine chain

  • A methoxy group (-OCH3) at the meta (3-) position of the phenyl ring

  • A benzyloxy group (-OCH2C6H5) at the para (4-) position of the phenyl ring

  • An N-methyl group on the nitrogen atom of the ethylamine chain

  • A trifluoroacetyl group (-COCF3) attached to the nitrogen atom, forming a tertiary amide

These structural elements collectively determine the compound's physical properties, reactivity profile, and potential interactions with biological systems.

Synthesis Approaches and Chemical Reactions

The synthesis of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves multi-step organic reactions that must be conducted under carefully controlled conditions.

Key Functional Group Modifications

The synthesis involves important functional group transformations that contribute to the final structure:

  • Functional Group Modifications: The process involves altering existing functional groups to introduce the trifluoroacetyl, benzyloxy, and methoxy substituents at their respective positions.

  • Protection-Deprotection Strategies: Various protection and deprotection steps may be necessary to selectively functionalize specific positions on the molecule.

  • N-Alkylation: The introduction of the N-methyl group requires selective alkylation of the nitrogen atom, which may be accomplished using agents such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Comparison with Structurally Related Compounds

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine belongs to a family of structurally related compounds with varying substituent patterns and functional groups.

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

A closely related compound is N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine (CAS: 1076199-49-9), which differs only in the absence of the N-methyl group . This structural difference results in:

  • The formation of a secondary amide (rather than a tertiary amide)

  • Different hydrogen bonding capabilities

  • Potentially altered metabolic stability and receptor interactions

The following table compares key properties of these two related compounds:

PropertyN-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamineN-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine
CAS Number1076198-60-11076199-49-9
Molecular FormulaC19H20F3NO3C18H18F3NO3
Molecular Weight367.368 g/mol353.34 g/mol
Amide ClassificationTertiary amideSecondary amide
N-Methyl GroupPresentAbsent

N-Methyl-N-trifluoroacetyl-3,4-methylenedioxyamphetamine

Another related compound is N-Methyl-N-trifluoroacetyl-3,4-methylenedioxyamphetamine (CAS: 158097-59-7), which shares the N-methyl-N-trifluoroacetyl functional group but differs in other structural features :

  • Contains a methylenedioxy ring instead of separate methoxy and benzyloxy groups

  • Includes an alpha-methyl group (making it an amphetamine derivative)

  • Has a molecular formula of C13H14F3NO3 and a molecular weight of 289.2504 g/mol

These structural differences likely confer distinct physicochemical properties and potential biological activities compared to N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine.

Research Applications and Future Directions

Analytical Chemistry Applications

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine may serve various purposes in analytical chemistry:

  • As a reference standard for chromatographic or spectroscopic analysis

  • In the development of new analytical methods for detecting and quantifying phenethylamine derivatives

  • As a synthetic intermediate for the preparation of more complex molecules

Future Research Directions

Several promising research avenues warrant further exploration:

  • Comprehensive biological screening to determine specific receptor binding profiles and potential therapeutic applications

  • Structure-activity relationship studies involving systematic modification of the compound's functional groups to optimize desired activities

  • Investigation of potential metabolic pathways and pharmacokinetic properties

  • Exploration of synthetic methodologies to develop more efficient routes to this and related compounds

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